molecular formula C8H12O B11726740 hexahydropentalen-2(1H)-one CAS No. 56180-61-1

hexahydropentalen-2(1H)-one

Cat. No.: B11726740
CAS No.: 56180-61-1
M. Wt: 124.18 g/mol
InChI Key: ZOUYMLXOFDNVRK-UHFFFAOYSA-N
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Description

Hexahydropentalen-2(1H)-one is an organic compound with a unique bicyclic structure It is a derivative of pentalene and is characterized by its hexahydro configuration, indicating the presence of six hydrogen atoms added to the pentalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexahydropentalen-2(1H)-one can be synthesized through several methods. One common approach involves the nickel-catalyzed reductive cycloaddition of enals and alkynes. In this method, a mixture of enals and alkynes is treated with a nickel catalyst, such as Ni(COD)2, in the presence of a ligand like DPEphos and a reducing agent like triethylborane (Et3B). The reaction is typically conducted in a solvent mixture of tetrahydrofuran (THF) and methanol (MeOH) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions, scaling up the reaction volumes, and ensuring the purity of the final product through techniques like distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Hexahydropentalen-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Hexahydropentalen-2(1H)-one has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which hexahydropentalen-2(1H)-one exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Hexahydropentalen-2(1H)-one can be compared with other bicyclic compounds, such as:

    Cyclopentenone: A simpler bicyclic compound with a single ring.

    Cyclohexenone: Another bicyclic compound with a six-membered ring.

    Pentalene: The parent compound of this compound, lacking the additional hydrogen atoms.

Uniqueness

This compound is unique due to its hexahydro configuration, which imparts different chemical properties and reactivity compared to its non-hydrogenated counterparts. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-8-4-6-2-1-3-7(6)5-8/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUYMLXOFDNVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56180-61-1
Record name hexahydropentalen-2(1H)-one
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